molecular formula C48H24Cl2N8Sn B8034623 Tin(iv)2,3-naphthalocyanine dichloride

Tin(iv)2,3-naphthalocyanine dichloride

Cat. No. B8034623
M. Wt: 902.4 g/mol
InChI Key: MTSKSBDALIRBQT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tin(iv)2,3-naphthalocyanine dichloride is a useful research compound. Its molecular formula is C48H24Cl2N8Sn and its molecular weight is 902.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tin(iv)2,3-naphthalocyanine dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(iv)2,3-naphthalocyanine dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optical Properties and Organic Photovoltaic Applications : Tin naphthalocyanine dichloride (SnNcCl2) exhibits optical properties suitable for use in organic photovoltaic cells (OPVs). Its narrow energy gap allows for optical absorption past a wavelength of λ = 1100 nm, making it an effective electron donor material. A power conversion efficiency of about 1.2% under simulated solar illumination has been demonstrated using SnNcCl2 and C60 in a bilayer device architecture. This efficiency is attributed to the intrinsic infrared absorption of SnNcCl2, which arises from extended conjugation (Pandey et al., 2013).

  • Electronic Transition Influences by Substitutions : Substitutions on tin naphthalocyanine molecules can significantly influence their absorption wavelengths in the near-infrared region. Studies using density functional theory (DFT) have shown that different functional groups attached axially to tin and peripherally to the naphthalocyanine ring can tune the excitation wavelength in the near-infrared region between 770 and 940 nm. This property makes tin naphthalocyanine molecules ideal for use in organic photodiodes and solar cells (Jakubikova et al., 2011).

  • Thin Film Characterization for Electronic Applications : Vacuum-deposited tin(II) 2,3-naphthalocyanine crystalline thin films have been studied for their optical and electrical properties. These films exhibit better conductivity compared to previously reported phthalocyanine counterparts, making them suitable for applications in electronics. The heat treatment of these films can decrease their optical band gap, suggesting potential use in various optoelectronic devices (Panicker et al., 2010).

  • Photodetector Device Applications : Tin(II) 2,3-naphthalocyanine films have been explored for near-infrared optoelectronic applications. Strategies to control the crystallinity and crystalline orientation within these films have been assessed, showing that different polymorphs and molecular geometries can be achieved through substrate temperature and solvent vapor annealing. This control over film properties has implications for photodetector device bandwidth and photosensitivity across the near-infrared region (Dalgleish et al., 2018).

  • Organic Semiconductor Applications : Phthalocyanato tin(IV) dichloride has been identified as a high-performance, air-stable n-type organic semiconductor with significant potential for thin-film transistor applications. Its high field-effect electron mobility and good device stability make it suitable for future developments in organic electronics (Song et al., 2008).

properties

IUPAC Name

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.03,8.012,53.015,24.016,21.028,37.029,34.038,55.041,50.042,47]heptapentaconta-1(52),2(11),3,5,7,9,12,14(57),15(24),16,18,20,22,25,27,29,31,33,35,37,39,41(50),42,44,46,48,51(56)-heptacosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2ClH.Sn/c1-5-13-29-25(9-1)17-21-33-37(29)45-49-41(33)54-46-39-31-15-7-3-11-27(31)19-23-35(39)43(51-46)56-48-40-32-16-8-4-12-28(32)20-24-36(40)44(52-48)55-47-38-30-14-6-2-10-26(30)18-22-34(38)42(50-47)53-45;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKSBDALIRBQT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=NC3=NC5=C6C(=C7N5[Sn](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC1=CC=CC=C12)C1=CC=CC=C1C=C9)(Cl)Cl)C=CC1=CC=CC=C16
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24Cl2N8Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
Reactant of Route 6
Tin(iv)2,3-naphthalocyanine dichloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.